(5Z)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-sulfanylideneimidazolidin-4-one
Overview
Description
Mechanism of Action
Target of Action
The primary target of this compound, also known as (5Z,2E)-CU-3, is the α-isozyme of Diacylglycerol Kinase (DGKα) . DGKα is an enzyme that plays a crucial role in cellular processes such as signal transduction .
Mode of Action
(5Z,2E)-CU-3 acts as a potent and selective inhibitor against the α-isozyme of DGK . This interaction with DGKα leads to changes in the enzyme’s activity, affecting the cellular processes it is involved in .
Biochemical Pathways
The inhibition of DGKα by (5Z,2E)-CU-3 affects the phosphatidylinositol signaling pathway . DGKα is responsible for the phosphorylation of diacylglycerol (DAG) to produce phosphatidic acid (PA), a process that plays a key role in signal transduction . By inhibiting DGKα, (5Z,2E)-CU-3 disrupts this process, potentially leading to alterations in cellular signaling .
Pharmacokinetics
It is known that the compound is soluble in dmso . The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as their impact on its bioavailability, would need further investigation.
Result of Action
The inhibition of DGKα by (5Z,2E)-CU-3 can lead to changes in cellular signaling, given the enzyme’s role in the phosphatidylinositol signaling pathway . These changes can potentially affect various cellular processes, including cell growth and differentiation .
Action Environment
For instance, it can be stored as a solid at 2-8℃ for 2 years, and in solvent (mother liquid) at -20℃ for 1 month and at -80℃ for 6 months .
Preparation Methods
The synthesis of (5Z)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-sulfanylideneimidazolidin-4-one involves several stepsThe reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
(5Z)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-sulfanylideneimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.
Substitution: The phenylprop-2-en-1-ylidene group can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the reaction conditions and the reagents used.
Scientific Research Applications
(5Z)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-sulfanylideneimidazolidin-4-one has a wide range of scientific research applications:
Chemistry: Used as a selective inhibitor in studies involving DGKα.
Biology: Investigated for its role in cellular signaling pathways and its potential to modulate immune responses.
Comparison with Similar Compounds
(5Z)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-sulfanylideneimidazolidin-4-one is unique due to its high selectivity and potency as a DGKα inhibitor. Similar compounds include:
(2E)-3-phenylprop-2-enal: Shares the phenylprop-2-en-1-ylidene group but lacks the imidazolidinone and sulfanylidene groups.
1-methylcycloocta-1Z,5Z-diene: Used in the synthesis of pheromones but differs significantly in structure and function. The uniqueness of this compound lies in its specific inhibition of DGKα, which is not commonly observed in other similar compounds.
Properties
IUPAC Name |
(5Z)-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylideneimidazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2OS/c15-11-10(13-12(16)14-11)8-4-7-9-5-2-1-3-6-9/h1-8H,(H2,13,14,15,16)/b7-4+,10-8- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGQKHJZJGVVDAQ-DODKFZKMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C2C(=O)NC(=S)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C\2/C(=O)NC(=S)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26725902 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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